molecular formula C18H38N2O B587875 N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 CAS No. 1794754-41-8

N-Nitroso-N,N-di-(7-methyloctyl)amine-d4

Cat. No.: B587875
CAS No.: 1794754-41-8
M. Wt: 302.539
InChI Key: XAYFTZOFOLGWAE-ONNKGWAKSA-N
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Description

N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 is a characterized nitrosamine standard essential for advanced analytical applications in pharmaceutical development. This compound is critical for analytical method development and validation (AMV), particularly for ensuring the safety and quality of Active Pharmaceutical Ingredients (APIs) and raw materials. It is used to establish detection limits, accurately quantify trace levels of nitrosamine impurities, and confirm that these impurities remain within the strict safety thresholds mandated by global regulatory bodies such as the FDA and EMA . As a deuterated analog, it is especially valuable as an internal standard in highly precise analytical techniques like LC-MS, helping to correct for variability and improve the accuracy and reliability of nitrosamine detection and quantification. This standard meets the stringent requirements for use in regulatory submissions, including Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) .

Properties

CAS No.

1794754-41-8

Molecular Formula

C18H38N2O

Molecular Weight

302.539

IUPAC Name

N,N-bis(1,1-dideuterio-7-methyloctyl)nitrous amide

InChI

InChI=1S/C18H38N2O/c1-17(2)13-9-5-7-11-15-20(19-21)16-12-8-6-10-14-18(3)4/h17-18H,5-16H2,1-4H3/i15D2,16D2

InChI Key

XAYFTZOFOLGWAE-ONNKGWAKSA-N

SMILES

CC(C)CCCCCCN(CCCCCCC(C)C)N=O

Synonyms

N-Isononyl-N-nitrosoisononanamine-d4;  N-Nitrosodiisononylamine-d4; 

Origin of Product

United States

Synthetic Methodologies for N Nitroso N,n Di 7 Methyloctyl Amine and Its Deuterated Analog

Precursor Amine Synthesis for N,N-di-(7-methyloctyl)amine

The synthesis of the precursor secondary amine, N,N-di-(7-methyloctyl)amine, is a critical first step. Two primary methods are commonly employed for the synthesis of such secondary amines: direct alkylation of a primary amine and reductive amination.

Direct Alkylation: This classical method involves the reaction of a primary amine with an alkyl halide. For the synthesis of N,N-di-(7-methyloctyl)amine, this would typically involve reacting 7-methyloctylamine with a 7-methyloctyl halide (e.g., 1-bromo-7-methyloctane). The reaction is a nucleophilic substitution where the primary amine attacks the electrophilic carbon of the alkyl halide. A significant challenge with this method is controlling the extent of alkylation; the reaction can proceed to form a tertiary amine as an undesired byproduct. wikipedia.orgrsc.orgnih.gov To enhance the selectivity for the secondary amine, reaction conditions must be carefully controlled, often using an excess of the primary amine. wikipedia.org More advanced protocols may utilize specific bases, such as cesium hydroxide, which has been shown to preferentially promote mono-N-alkylation of primary amines. nih.gov

Reductive Amination: A more controlled and often higher-yielding method for preparing secondary amines is reductive amination. researchgate.netadventchembio.com This two-part process begins with the reaction of a primary amine (7-methyloctylamine) with an aldehyde or ketone (7-methyloctanal). This initial reaction forms an intermediate imine. The second step is the reduction of this imine to the desired secondary amine. researchgate.netadventchembio.com A key advantage of this method is the avoidance of over-alkylation, which is a common issue in direct alkylation. researchgate.net Various reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective as they can selectively reduce the imine in the presence of the starting aldehyde. researchgate.netadventchembio.com

Method Reactants Key Features Potential Byproducts
Direct Alkylation7-methyloctylamine, 1-bromo-7-methyloctaneSimple, one-step process.Tertiary amine (N,N,N-tri-(7-methyloctyl)amine), Quaternary ammonium (B1175870) salt. wikipedia.org
Reductive Amination7-methyloctylamine, 7-methyloctanal (B128103)High selectivity, avoids polyalkylation. researchgate.netUnreacted starting materials.

Nitrosation Reactions in the Formation of N-Nitroso-N,N-di-(7-methyloctyl)amine

The conversion of the secondary amine, N,N-di-(7-methyloctyl)amine, to its corresponding N-nitrosamine is achieved through a nitrosation reaction. This reaction introduces the nitroso group (-N=O) onto the nitrogen atom of the amine.

The most common method for N-nitrosation of secondary amines involves the use of nitrous acid (HNO₂). ucalgary.ca Nitrous acid is typically generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), under aqueous conditions. ucalgary.calibretexts.org The acidification of nitrite generates the highly electrophilic nitrosonium ion (NO⁺), which is the active nitrosating agent. ucalgary.calibretexts.org The lone pair of electrons on the nitrogen of the secondary amine attacks the nitrosonium ion, and subsequent deprotonation yields the stable N-nitrosamine. wikipedia.org

Alternative nitrosating agents can also be employed, particularly under non-aqueous or milder conditions. Reagents such as tert-butyl nitrite (TBN) can efficiently nitrosate secondary amines under solvent-free, metal-free, and acid-free conditions, which can be advantageous when dealing with acid-sensitive substrates. rsc.org Another mild system is sodium nitrite with acetic anhydride (B1165640) (NaNO₂-Ac₂O) in a solvent like dichloromethane. researchgate.net

Nitrosating Agent Conditions Mechanism Highlight
Sodium Nitrite / Strong Acid (e.g., HCl)Aqueous, acidic conditionsIn situ formation of the nitrosonium ion (NO⁺). ucalgary.calibretexts.org
tert-Butyl Nitrite (TBN)Solvent-free, neutral conditionsAvoids the use of strong acids and metals. rsc.org
Sodium Nitrite / Acetic AnhydrideDichloromethane, room temperatureMild conditions suitable for various substrates. researchgate.net

Deuterium (B1214612) Labeling Strategies for N-Nitroso-N,N-di-(7-methyloctyl)amine-d4

The synthesis of this compound involves the specific incorporation of four deuterium atoms into the molecule. Such isotopically labeled compounds are invaluable as internal standards in quantitative mass spectrometry analyses. adventchembio.com

Positional Specificity of Deuterium Incorporation

For this compound, the deuterium atoms are specifically located on the carbon atoms immediately adjacent (alpha) to the amine nitrogen. lgcstandards.com The chemical structure indicates two deuterium atoms on the first carbon of each of the two 7-methyloctyl chains.

The synthesis of the deuterated precursor amine is the key to achieving this specific labeling pattern. This is typically accomplished by using a deuterated starting material in the synthesis of the precursor amine. For example, in a reductive amination approach, a deuterated reducing agent could be used, but to achieve labeling at the alpha-carbon, a deuterated aldehyde or a deuterated primary amine would be more direct. A common strategy involves the N-alkylation of a primary amine with a deuterated alkyl halide. nih.govresearchgate.net For this specific compound, the synthesis would likely involve the alkylation of 7-methyloctylamine with 1,1-dideuterio-7-methyloctyl halide or, conversely, the alkylation of 1,1-dideuterio-7-methyloctylamine with 7-methyloctyl halide, followed by a second deuterated alkylation. A more direct route would be the reductive amination of 7-methyloctanal with 1,1-dideuterio-7-methyloctylamine.

Studies on other nitrosamines have shown that deuterium labeling at the alpha-position can influence the compound's biological activity, demonstrating the importance of precise label placement. nih.govnih.gov

Isotopic Purity and Enrichment Assessment

Ensuring the isotopic purity and accurately determining the level of deuterium enrichment are critical for the application of labeled standards. Two powerful analytical techniques are primarily used for this assessment: Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a primary tool for assessing isotopic purity. rsc.orgnih.gov By analyzing the mass-to-charge ratio with high accuracy, HR-MS can distinguish between the unlabeled compound and its deuterated isotopologues (M+1, M+2, M+3, M+4, etc.). The relative abundance of the ion corresponding to the d4-labeled compound compared to the other isotopologues allows for the calculation of isotopic enrichment. nih.govresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can confirm the position of the deuterium labels.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of the deuterated compound, the disappearance or significant reduction of the signal corresponding to the protons at the alpha-carbon position confirms successful deuteration at that site.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, and the presence of a signal at the chemical shift corresponding to the alpha-carbon position provides direct evidence and confirmation of the label's location. A combination of quantitative ¹H and ²H NMR can provide a very accurate determination of isotopic abundance. nih.gov

Technique Information Provided Key Measurement
High-Resolution Mass Spectrometry (HR-MS)Isotopic distribution and enrichmentRelative intensities of isotopologue peaks. nih.govresearchgate.net
¹H NMRLocation of deuterium by proton signal absenceIntegration of remaining proton signals. rsc.org
²H NMRDirect confirmation of deuterium locationPresence and integration of deuterium signals. nih.gov

Advanced Purification and Isolation Techniques for Labeled Nitrosamines

The final stage in the synthesis is the purification and isolation of the this compound to a high degree of chemical and isotopic purity. Given that nitrosamines are often analyzed at trace levels, removing even minor impurities is essential.

Chromatographic Methods are the cornerstone of purification for these types of compounds.

Liquid Chromatography (LC): Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating the desired compound from unreacted starting materials, reagents, and byproducts. By selecting an appropriate stationary phase (e.g., silica (B1680970) gel for normal-phase or C18 for reverse-phase) and mobile phase, a high degree of separation can be achieved.

Solid-Phase Extraction (SPE): SPE is often used as a preliminary purification or sample clean-up step. researchgate.net It can effectively remove salts and other highly polar or non-polar impurities before final purification by HPLC.

Gas Chromatography (GC): For volatile nitrosamines, preparative GC can be used, although it is less common for larger molecules like N-Nitroso-N,N-di-(7-methyloctyl)amine. More frequently, analytical GC-MS is used to assess the purity of the final product. sigmaaldrich.com

The use of isotopically labeled internal standards during the analytical validation of these purification methods helps to account for any sample loss during the extraction and purification process, ensuring accurate quantification of the final product. adventchembio.compmda.go.jp

Formation Mechanisms and Precursor Chemical Studies

Elucidation of Nitrosation Pathways for N,N-di-(7-methyloctyl)amine Precursors

The primary pathway for the formation of N-Nitroso-N,N-di-(7-methyloctyl)amine is the nitrosation of its secondary amine precursor, N,N-di-(7-methyloctyl)amine. This reaction involves the interaction of the unprotonated amine with a nitrosating agent. europa.eu The general mechanism for the nitrosation of a secondary amine begins with the reaction of a nitrite (B80452) source with acid to form nitrous acid (HNO₂). libretexts.org This is followed by the formation of a more potent nitrosating species, such as the nitrosonium ion (NO⁺) or dinitrogen trioxide (N₂O₃). nih.govwikipedia.org The lone pair of electrons on the nitrogen atom of the secondary amine then attacks the electrophilic nitrogen of the nitrosating agent, leading to the formation of the N-nitrosamine and water. libretexts.orgwikipedia.org

Secondary amines are generally the most reactive precursors for N-nitrosamine formation. europa.eucir-safety.org While the deuterated compound N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 is typically used as an analytical standard, its formation pathway mirrors that of its non-deuterated counterpart. medchemexpress.commedchemexpress.comlgcstandards.com The presence of the deuterium (B1214612) atoms on the carbons adjacent to the nitrogen does not fundamentally alter the chemical mechanism of nitrosation.

Role of Nitrosating Agents (e.g., Nitrite, Chloramines)

A variety of nitrosating agents can facilitate the conversion of secondary amines to N-nitrosamines. The most common of these are derived from nitrite (NO₂⁻) under acidic conditions. libretexts.orgnih.gov

Chloramines : In water treatment processes, the use of chloramines for disinfection can also lead to the formation of N-nitrosamines. nih.gov Dichloramine, in particular, is believed to be a key species in the formation of N-nitrosodimethylamine (NDMA) and likely plays a role in the nitrosation of other secondary amines as well. nih.govacs.org The mechanism involves the reaction of the amine precursor with dichloramine. acs.org

Other potential nitrosating agents include various oxides of nitrogen (e.g., N₂O₄) and nitrosyl halides (e.g., NOCl). nih.gov

Influence of Reaction Conditions (pH, Temperature, Catalysis)

The rate and extent of N-nitrosamine formation are significantly influenced by several reaction conditions:

pH : The nitrosation of secondary amines is highly pH-dependent. The reaction is typically most favorable under acidic conditions (optimally around pH 3.4), where nitrous acid and its active nitrosating species are formed. europa.euusp.org However, at very low pH, the amine precursor itself becomes protonated, which deactivates it towards attack by the electrophilic nitrosating agent. nih.gov Thus, the optimal pH for nitrosation represents a balance between the formation of the active nitrosating agent and the availability of the unprotonated amine. nih.gov

Temperature : Higher temperatures generally increase the rate of nitrosamine (B1359907) formation. libretexts.orgresearchgate.net This is a critical consideration in industrial processes and food preparation, where elevated temperatures can accelerate the reaction between precursors and nitrosating agents. libretexts.org

Catalysis : The nitrosation reaction can be catalyzed by certain species. For example, formaldehyde (B43269) has been shown to catalyze the nitrosation of secondary amines under neutral and basic conditions by forming an iminium ion intermediate that is highly reactive with nitrite. researchgate.netnih.gov Other catalysts can include thiocyanate (B1210189) and halides. wikipedia.orgnih.gov

The following table summarizes the general influence of these conditions on the formation of N-nitrosamines from secondary amine precursors.

ParameterEffect on Nitrosamine FormationRationale
pH Optimal formation typically occurs in acidic conditions (around pH 3.4). europa.euBalances the formation of active nitrosating agents (e.g., N₂O₃) with the availability of the reactive, unprotonated amine. nih.gov
Temperature Increased temperature generally accelerates formation. researchgate.netProvides the necessary activation energy for the reaction to proceed more quickly.
Catalysts Presence of catalysts like formaldehyde or thiocyanate can enhance formation rates. nih.govnih.govCatalysts can open alternative reaction pathways, such as the formation of highly reactive iminium ion intermediates. nih.gov

Identification and Characterization of Novel N-Nitrosamine Precursors

While N,N-di-(7-methyloctyl)amine is a direct secondary amine precursor, the broader field of N-nitrosamine research involves the identification of a wide range of precursor compounds. csus.edu Precursors are generally categorized by the type of amine they contain.

Secondary Amines : These are the most direct and potent precursors to N-nitrosamines. europa.eucir-safety.org Many industrial chemicals, pharmaceuticals, and natural compounds contain secondary amine functional groups. csus.eduresearchgate.net

Tertiary Amines : These can also act as precursors through a process of nitrosative dealkylation. bohrium.comsci-hub.se This pathway is generally slower than the direct nitrosation of secondary amines. researchgate.netbohrium.com

Quaternary Ammonium (B1175870) Compounds : Certain quaternary amine-based compounds, such as those used in personal care products or as coagulants in water treatment, have been identified as potential N-nitrosamine precursors. nih.govrsc.org

Other Nitrogenous Compounds : Amides, carbamates, ureas, and hydrazines have also been shown to undergo N-nitrosation, although often under more specific or vigorous conditions than secondary amines. nih.govsci-hub.se

The identification of such precursors is crucial, particularly in contexts like drinking water treatment and pharmaceutical manufacturing, where trace amounts of these compounds can lead to the formation of N-nitrosamine impurities. nih.govepa.gov

Mechanistic Insights into Nitrosative Dealkylation of Tertiary Amines

Although N-Nitroso-N,N-di-(7-methyloctyl)amine is formed from a secondary amine, understanding the nitrosation of tertiary amines provides a more complete picture of N-nitrosamine formation pathways. Tertiary amines react with nitrosating agents to form N-nitrosamines through a mechanism known as nitrosative dealkylation. bohrium.com This process is generally considered to be significantly slower than the nitrosation of a comparable secondary amine. researchgate.netbohrium.com

The mechanism can proceed through several proposed pathways. One common pathway involves the initial formation of a nitrosammonium ion, which then undergoes cleavage of an N-C bond. sci-hub.seresearchgate.net Another proposed mechanism, particularly under more acidic conditions, involves the oxidation of the tertiary amine to an amine radical cation by the nitrosonium ion (NO⁺). researchgate.netnih.gov This is followed by hydrogen atom abstraction from a carbon adjacent to the nitrogen, forming an iminium ion. The iminium ion can then react further to yield a secondary amine and an aldehyde, with the resulting secondary amine being subsequently nitrosated. researchgate.netnih.gov The size of the alkyl groups can influence which group is cleaved, with bulkier groups appearing to be cleaved less readily. sci-hub.se

Computational Approaches to Predict Formation Potential

Computational chemistry offers powerful tools for predicting the potential for N-nitrosamine formation and for elucidating reaction mechanisms. nih.gov Quantum chemical computations, such as those using density functional theory (DFT) or Møller-Plesset perturbation theory, can be used to model the reaction pathways of nitrosation. researchgate.netnih.gov

These computational approaches can:

Calculate the activation energies for different proposed reaction steps, helping to determine the most likely mechanistic pathway. researchgate.netnih.gov

Predict the relative reactivity of different amine precursors based on their electronic structure and steric properties.

Model the influence of reaction conditions like pH and the presence of catalysts on the formation rate. nih.gov

Assist in the development of quantitative structure-activity relationship (QSAR) models to predict the carcinogenic potential of different N-nitrosamines.

For a compound like N-Nitroso-N,N-di-(7-methyloctyl)amine, computational models could predict its formation potential relative to other, more well-studied nitrosamines. These models can be particularly useful for assessing the risk of N-nitrosamine formation from new or less common amine precursors found in pharmaceuticals or industrial settings. researchgate.netnih.gov

Environmental Occurrence and Transformation Pathways

Occurrence and Distribution of N-Nitrosamines in Environmental Compartments

N-nitrosamines are frequently detected in different environmental settings, arising from sources such as industrial byproducts and disinfection processes in water treatment. mtu.edu

N-nitrosamines are recognized as disinfection byproducts that can form in drinking and recycled water systems. rsc.org Their presence is a significant concern for water utilities, particularly those that utilize wastewater-impacted sources or practice potable water reuse. acs.org

Studies have consistently detected various N-nitrosamines in both wastewater and treated drinking water. In domestic sewage, N-nitrosamines are contributed by both greywater and blackwater streams. acs.org The treatment of drinking water, especially with chloramines, can lead to the formation of N-nitrosamines. epa.govewg.org A U.S.-wide survey found N-nitrosodimethylamine (NDMA) in 34% of chloraminated drinking water samples. acs.org However, research indicates that the six N-nitrosamines commonly monitored by U.S. Environmental Protection Agency (EPA) Method 521, including NDMA, may represent only a fraction (on a median basis, ~5%) of the total N-nitrosamine pool present in drinking water. acs.org

Monitoring in various global locations has confirmed the presence of several N-nitrosamines in drinking water. A study in Spain detected N-nitrosodimethylamine (NDMA), N-nitrosodiethylamine (NDEA), and N-nitrosodibutylamine (NDBA), with NDMA concentrations reaching up to 4.2 ng/L. rsc.org In Taiwan, seven different N-nitrosamines were found in drinking water samples, with NDMA showing the highest concentration at 10.2 ng/L. nih.gov Agricultural activities can also contribute to the contamination of aquatic environments; studies in agricultural plains have detected compounds like NDMA, NDEA, N-nitrosomorpholine (NMOR), N-nitrosopyrrolidine (NPYR), and NDBA in groundwater, with NDMA concentrations as high as 52 ng/L. rsc.org

Table 1: Concentration of Selected N-Nitrosamines in Aquatic Systems

Compound Location/Source Concentration (ng/L) Reference
N-Nitrosodimethylamine (NDMA) Spanish Drinking Water up to 4.2 rsc.org
N-Nitrosodiethylamine (NDEA) Spanish Drinking Water < 1.5 rsc.org
N-Nitrosodibutylamine (NDBA) Spanish Drinking Water < 1.5 rsc.org
N-Nitrosodimethylamine (NDMA) Taiwan Drinking Water up to 10.2 nih.gov
N-Nitrosodimethylamine (NDMA) Groundwater (Agricultural Area) up to 52 rsc.org

Biosolids, the treated solid residues from wastewater treatment facilities, represent another environmental compartment where N-nitrosamines can accumulate. nih.govokstate.edu Given that a significant portion of biosolids produced in the U.S. is applied to land as a soil amendment, their chemical composition is of critical importance for environmental quality and human health. nih.govokstate.edunih.gov

A comprehensive study of archived biosolids from 74 wastewater treatment plants across the United States detected seven different N-nitrosamines in 88% of the 80 samples analyzed. nih.gov The most frequently detected compound was N-nitrosodiphenylamine (NDPhA) with a detection frequency of 79% and concentrations ranging from 0.7 to 147 ng/g dry weight. nih.govnih.govacs.org While less frequently detected (3% of samples), N-nitrosodimethylamine (NDMA) was the most abundant by mass, with an average concentration of 504 ng/g dry weight. nih.govacs.org The study found a positive correlation between the detection frequency of nitrosamines in biosolids and their respective n-octanol-water partition coefficients, suggesting that more hydrophobic compounds are more likely to be found in the solid phase. nih.govnih.govacs.org The persistence and fate of these nitrosamines in biosolids-amended soils are currently not well understood and represent an area for further research. nih.govacs.org

Table 2: Occurrence of N-Nitrosamines in U.S. Biosolids (n=80 samples)

N-Nitrosamine Detection Frequency (%) Average Concentration (ng/g dw) Concentration Range (ng/g dw) Reference
N-Nitrosodiphenylamine (NDPhA) 79 10 0.7 - 147 nih.govacs.org
N-Nitrosodi-n-propylamine (NDPA) 21 - 7 - 505 nih.govnih.gov
N-Nitrosopiperidine (NPIP) 11 - 51 - 1185 nih.govnih.gov
N-Nitrosodimethylamine (NDMA) 3 504 - nih.govacs.org

Environmental Fate and Degradation Mechanisms of N-Nitrosamines

The persistence of N-nitrosamines in the environment is governed by various transformation and degradation processes, including photolysis, biotransformation, and other abiotic reactions.

Photochemical degradation is considered a primary and efficient pathway for the removal of N-nitrosamines from the environment, particularly in aqueous systems and the atmosphere. oup.comresearchgate.net Exposure to ultraviolet (UV) light can efficiently and irreversibly break down these compounds. nih.govoup.com The process involves the photoexcitation of the nitrosamine (B1359907) molecule, which is the rate-determining step. oup.com

For N-nitrosodimethylamine (NDMA), UV photolysis is a highly effective destruction method. mdpi.com The degradation can proceed via several pathways, including:

Homolytic cleavage of the N–N bond, which forms an aminium radical and nitric oxide. mdpi.com

Heterolytic photocleavage of the N–N bond, facilitated by water, resulting in the formation of a parent amine and nitrous acid. oup.commdpi.com

The efficiency of photolytic degradation is often enhanced in weakly acidic conditions. oup.com In the atmosphere, NDMA vapor is broken down rapidly by direct photolysis in sunlight, with an estimated half-life of just 5 to 30 minutes. epa.gov This high susceptibility to photodegradation means nitrosamines are generally short-lived in sunlit environments. researchgate.net

Microbial activity plays a role in the transformation of N-nitrosamines in water and soil. Studies have shown that some nitrosamines can be degraded by microorganisms, although the rates can be slow and dependent on environmental conditions. researchgate.net For example, N-nitrosodiethanolamine (NDELA) was observed to degrade in sewage and lake water samples due to microbial action, with degradation rates varying seasonally. researchgate.net

In anaerobic environments, the biotransformation of certain nitrosamines can be quite effective. A mixed methanogenic culture was shown to almost completely degrade NDMA, N-nitrosomethylethylamine (NMEA), and N-nitrosopyrrolidine (NPYR) when suitable electron donors were present. researchgate.net Similarly, N-nitrosodi-n-propylamine is considered susceptible to biodegradation under both aerobic and anaerobic conditions in water and soil. cdc.gov The biotransformation potential in soil is an important factor in the natural attenuation of these contaminants, especially in areas where biosolids are applied to land. okstate.eduresearchgate.net

In addition to photolysis, other abiotic processes like hydrolysis and oxidation can contribute to the transformation of N-nitrosamines, although often to a lesser extent.

Hydrolysis: The hydrolytic degradation of nitrosamines can occur across a range of pH values, but the process is generally slow compared to photolysis. oup.com Some nitrosamines exhibit considerable resistance to hydrolysis; for instance, N-nitrosodiethanolamine (NDELA) was found to be resistant to hydrolytic degradation at pH 4, 7, and 9. researchgate.net

Oxidation: Oxidative processes can also transform N-nitrosamines. Anodic oxidation of various N-nitrosamines has been shown to yield corresponding nitramines and, in some cases, beta-ketonitrosamines. nih.gov This indicates that oxidative conditions in certain environmental or treatment settings could lead to the transformation of nitrosamines into other, potentially equally concerning, compounds. nih.gov

Tracing Environmental Pathways and Sources Using Deuterated Analogs

The use of stable isotope-labeled compounds, such as N-Nitroso-N,N-di-(7-methyloctyl)amine-d4, is a cornerstone of modern environmental analytical chemistry. These compounds serve as internal standards or surrogates in a method known as isotope dilution analysis. This technique is instrumental for accurately quantifying the presence of the target analyte, in this case, N-Nitrosodiisononylamine, in complex environmental matrices like water, soil, and sediment.

The fundamental principle behind using a deuterated analog lies in its chemical similarity to the native compound. This compound shares nearly identical physicochemical properties with the non-deuterated form. This means that during sample extraction, cleanup, and analysis, both compounds behave in a virtually identical manner. Any loss of the target analyte during these procedures will be mirrored by a proportional loss of the deuterated standard. By measuring the final ratio of the deuterated to the non-deuterated compound using sensitive instrumentation like mass spectrometry, analysts can precisely calculate the initial concentration of the contaminant in the sample, compensating for any procedural losses.

Table 1: Chemical Identity of this compound

PropertyValue
Chemical Name This compound
Synonyms N-Isononyl-N-nitrosoisononanamine-d4, N-Nitrosodiisononylamine-d4
Molecular Formula C₁₈H₃₄D₄N₂O
CAS Number 1794754-41-8

This table presents the basic chemical identification information for the deuterated compound.

Detailed Research Findings

While specific research detailing the environmental occurrence and transformation of N-Nitrosodiisononylamine is not extensively published, the general principles of nitrosamine fate and the application of deuterated standards are well-established. Research on other nitrosamines has shown that they can be formed in various industrial processes and as byproducts of water treatment, particularly chloramination. They can also be present as impurities in certain consumer products.

The environmental pathways of nitrosamines are complex and can include volatilization into the atmosphere, leaching into groundwater, and persistence in soil. Transformation processes can involve photolysis (degradation by sunlight), biodegradation by microorganisms, and chemical reactions with other environmental constituents.

The use of this compound allows researchers to spike environmental samples at the point of collection. This "isotopic surrogate" then travels with the native N-Nitrosodiisononylamine through the entire analytical process. This approach is critical for generating high-quality, reliable data, which is essential for regulatory monitoring, assessing human exposure risks, and designing effective remediation strategies.

Table 2: Application of Deuterated Analogs in Environmental Analysis

Analytical StepRole of this compound
Sample Collection Added as an internal surrogate to the sample matrix.
Extraction Co-extracts with the target analyte, mimicking its efficiency.
Sample Cleanup Behaves similarly during cleanup, accounting for losses.
Instrumental Analysis Allows for accurate quantification via isotope dilution mass spectrometry.

This interactive table outlines the function of the deuterated analog at various stages of the analytical workflow.

Mechanistic and Kinetic Investigations Utilizing Deuterium Labeling

Determination of Kinetic Isotope Effects in N-Nitrosamine Reactions

Currently, there is a lack of published studies that specifically measure the kinetic isotope effects in reactions involving N-Nitroso-N,N-di-(7-methyloctyl)amine-d4. Such studies would be invaluable for understanding the mechanisms of its formation and degradation. By comparing the reaction rates of the deuterated and non-deuterated forms of NDiNA, researchers could pinpoint the bond-breaking events that govern the speed of these reactions. This information is crucial for developing strategies to control the formation of this nitrosamine (B1359907).

Elucidation of Reaction Intermediates and Transition States

The use of deuterated compounds can significantly aid in the characterization of fleeting reaction intermediates and the high-energy transition states that connect reactants to products. While the general pathways of nitrosamine formation are understood to involve the reaction of secondary amines with nitrosating agents, the specific intermediates and transition state geometries for NDiNA have not been detailed in the available literature. scribd.comtheconversation.com Isotope labeling studies with this compound would be instrumental in providing this missing information.

Pathways of N-Nitrosamine Denitrosation and Deactivation

Denitrosation, the removal of the nitroso group, is a key deactivation pathway for N-nitrosamines. Research on other nitrosamines has revealed various chemical and biological mechanisms for this process. However, specific studies detailing the denitrosation and other deactivation pathways of N-Nitrosodiisononylamine are not readily found. Investigating the denitrosation of this compound would clarify whether it follows known pathways or exhibits unique reactivity, and could reveal the influence of its branched alkyl chains on this process.

Deuterium-Labeled N-Nitrosamines in Metabolic Tracing Studies (e.g., Bioactivation and Detoxification Pathways)

Deuterium-labeled compounds are frequently used as tracers in metabolic studies to follow the fate of a molecule within a biological system. This includes identifying the products of bioactivation, where a compound is converted into a more reactive form, and detoxification, where it is rendered less harmful. While genotoxicity studies have been conducted on N-Nitrosodiisononylamine, which indicated a lack of mutagenic activity in certain tests, detailed metabolic tracing studies using this compound have not been published. researchgate.netkglmeridian.com Such research would be essential for a comprehensive understanding of its biotransformation and to fully assess its biological impact.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations of N-Nitrosamine Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of N-nitrosamines. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, offering profound insights into its stability and reactivity.

The chemical structure and reactivity of the N-nitrosamine functional group are heavily influenced by resonance. The molecule is best described as a hybrid of two primary resonance structures, which results in a significant partial double bond character for the N–N bond. nih.gov This restricted rotation around the N-N bond is a hallmark of N-nitrosamines, with an energy barrier of approximately 23 kcal/mol for acyclic dialkylnitrosamines like N-nitrosodimethylamine (NDMA). nih.gov This hindered rotation leads to a planar Cα-N-N-O moiety and can result in distinct (Z) and (E) isomers in asymmetrical nitrosamines. nih.govmdpi.com

The electronic distribution, particularly the location of the highest occupied molecular orbital (HOMO), often indicates the site of initial reaction. Computational studies have shown that the HOMO in nitrosamines has a significant contribution from the oxygen atom, making it a likely site for electrophilic attack and coordination with metals. rsc.org

Crystal structure data for NDMA provides insight into the bond lengths, which are influenced by the molecule's environment. Upon coordination to a copper ion, for instance, the N-O bond lengthens while the N-N bond shortens, indicating an increased contribution from the polar resonance structure where a negative charge resides on the oxygen. rsc.org These fundamental electronic properties of the nitroso group are directly applicable to understanding the structure of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4.

Table 1: Representative Bond Characteristics of the N-Nitrosamine Group (Based on NDMA data)

PropertyGas Phase ValueSolid State ValueSource
N-N Bond Length1.344 Å1.320 Å nih.gov
N-O Bond Length1.235 Å1.260 Å nih.gov
N-N Rotational Barrier~23 kcal/mol- nih.gov

Reaction Path Profiles and Energy Barriers

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating the energy barriers that govern reaction rates. For N-nitrosamines, this includes modeling both their formation and degradation pathways.

The formation of N-nitrosamines from secondary amines and a nitrosating agent can proceed through several mechanisms. Quantum computations have been used to calculate the free energy profiles for these reactions. For example, in the presence of carbonyl compounds, an iminium ion pathway can become significant. The electrophilic attack by nitrite (B80452) on the iminium ion has a calculated free energy of activation between 11.6 and 17.8 kcal/mol. nih.gov

Degradation pathways, such as through UV photolysis, have also been modeled. For NDMA, quantum mechanical calculations identified three initial degradation mechanisms induced by hydroxyl radicals (HO•): H-atom abstraction from a methyl group, HO• addition to the amine nitrogen, and HO• addition to the nitrosyl nitrogen, with calculated activation energies of 9.7, 6.8, and 9.6 kcal/mol, respectively. mdpi.com

Table 2: Calculated Activation Energies (ΔG‡) for Selected N-Nitrosamine Reactions

ReactionCompoundPathwayActivation Energy (kcal/mol)Source
FormationIminium Ion + NitriteElectrophilic Attack11.6 - 17.8 nih.gov
DegradationNDMA + HO•HO• addition to amine N6.8 mdpi.com
DegradationNDMA + HO•HO• addition to nitrosyl N9.6 mdpi.com
DegradationNDMA + HO•H-atom abstraction9.7 mdpi.com

Molecular Dynamics Simulations for Environmental Interactions and Transformations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of systems at the atomic scale. While specific MD studies on this compound are not documented, the technique is a valuable tool for understanding how such a molecule would interact with its environment.

MD simulations can be used to study the interactions between contaminants and components of environmental systems, such as natural organic matter, soil minerals, or biological membranes. nih.gov For a relatively large, nonpolar molecule like this compound, MD could predict its partitioning behavior in soil-water systems, its potential to bioaccumulate in lipid membranes, and its orientation and interaction at interfaces. These simulations facilitate the examination of larger-scale system dynamics, which can govern the environmental fate and transport of the compound. nih.gov

Predictive Modeling of N-Nitrosamine Formation Potential from Precursors

Predicting the likelihood and rate of N-nitrosamine formation from precursor amines is a critical aspect of risk assessment, particularly in the pharmaceutical and water treatment industries. nih.govnih.gov Various modeling approaches have been developed for this purpose.

Kinetic models have been established to estimate the rates of N-nitrosamine formation under specific conditions. These models incorporate factors such as the concentration of the amine precursor and nitrosating agent (e.g., nitrite), pH, and temperature. nih.govusp.org Automated experimental studies have validated that such kinetic models can conservatively predict formation risk, which becomes most significant at pH < 6 and with higher nitrite concentrations. usp.org

Furthermore, knowledge-based software tools are used to predict the formation of N-nitrosamines from the degradation of more complex parent molecules, such as pharmaceuticals. nih.govjst.go.jp These in silico systems use a database of known chemical transformations to predict the generation of nitrosatable amine precursors and their subsequent conversion to N-nitrosamines. nih.govjst.go.jp For this compound, such models could be used to predict its formation potential from its precursor, di-(7-methyloctyl)amine, under various environmental or industrial process conditions. The rate and extent of formation have been shown to depend on factors like the precursor's solubility and the local acidity of the environment. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for N-Nitrosamines (excluding toxicity outcomes)

Quantitative Structure-Activity Relationship (QSAR) models are statistical or rule-based models that correlate chemical structure with a specific activity or property. While often used for toxicity, QSAR can also predict physicochemical properties and chemical reactivity, which is the focus here.

A key application of non-toxicological QSAR for N-nitrosamines is the prediction of a precursor amine's susceptibility to nitrosation. nih.gov This involves developing models that can make a binary prediction (likely or not likely to be nitrosated) for a given nitrogen center in a molecule. nih.gov These models can be statistical, using machine learning algorithms trained on experimental data, or expert rule-based, using a set of human-defined structural rules. nih.gov

Rule-based models for nitrosation potential are built on an understanding of how different structural features activate or deactivate the amine towards reaction with a nitrosating agent. These rules are derived from mechanistic chemistry principles. nih.gov This approach allows for a mechanistic explanation for the model's prediction. nih.gov

Table 3: Examples of Structural Features Used in Rule-Based QSAR for Nitrosation Potential

Feature TypeStructural Feature ExampleEffect on NitrosationSource
ActivatingBeta-methyl groupsFavors nitrosation fda.gov
DeactivatingElectron-withdrawing groups (e.g., adjacent carbonyl)Inhibits nitrosation nih.govfda.gov
DeactivatingSteric hindrance (bulky groups near the amine)Inhibits nitrosation fda.gov
DeactivatingAromatic amineInhibits nitrosation nih.gov

For the precursor to this compound, which is a secondary dialkyl amine with bulky alkyl chains, a QSAR model would likely classify it as susceptible to nitrosation, while also considering the potential for steric hindrance from the two 7-methyloctyl groups.

Methodological Advancements and Future Research Directions

Innovations in N-Nitrosamine Analytical Methodologies

The detection and quantification of N-nitrosamines at trace levels present significant analytical challenges due to their structural diversity and the low limits required by regulatory bodies. nih.govresearchgate.net To meet these demands, significant innovations in analytical methodologies have been developed. The most powerful and widely used techniques are based on chromatography coupled with mass spectrometry.

State-of-the-art analytical techniques include Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and particularly their tandem (MS/MS) and high-resolution mass spectrometry (HRMS) variations. nih.govijpsjournal.com LC-MS is highly versatile and suitable for a broad range of nitrosamines, including those that are less volatile or thermally unstable. ijpsjournal.com GC-MS is often preferred for more volatile nitrosamines. researchgate.netijpsjournal.com The use of advanced mass spectrometry, such as High-Resolution Accurate Mass (HRAM) spectrometry, is critical for precise detection and the elimination of false positives, while tandem mass spectrometry (MS/MS) provides reliable and sensitive routine analysis. thermofisher.com

A cornerstone of achieving high accuracy and precision in these methods is the use of stable isotope-labeled internal standards. nih.gov Deuterium-labeled compounds like N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 are ideal for this purpose. lgcstandards.com By introducing a known quantity of the labeled standard into a sample, analysts can correct for variations in sample preparation and instrument response, a technique known as isotope dilution. This approach is essential for the reliable quantification of low levels of N-nitrosamine impurities, ensuring compliance with stringent regulatory guidelines. nih.govnih.gov

Table 1: Advanced Analytical Methodologies for N-Nitrosamine Analysis

Technique Principle Primary Application for N-Nitrosamines Role of this compound
LC-MS/MS Separates compounds based on liquid chromatography followed by mass-to-charge ratio detection for high sensitivity and selectivity. ijpsjournal.com Quantification of a wide range of nitrosamines, including non-volatile and thermally labile compounds, in complex matrices like pharmaceuticals. researchgate.netijpsjournal.com Serves as an internal standard for accurate quantification via isotope dilution. nih.govnih.gov
GC-MS/MS Separates volatile compounds via gas chromatography before mass analysis. researchgate.net Detection of volatile nitrosamines in various samples, including food and environmental matrices. researchgate.netijpsjournal.com Used as an internal standard to correct for analyte loss during sample preparation and injection.
LC-HRMS Employs high-resolution mass spectrometry to determine the elemental composition of analytes with high accuracy, reducing interferences. nih.gov Confident identification and quantification of known and unknown nitrosamine (B1359907) impurities, especially in complex drug products. thermofisher.comwaters.com Provides a precise mass reference for calibration and quantification in high-resolution analysis.
SFC-MS/MS Uses supercritical fluid for the mobile phase, offering rapid and efficient separations. acs.org Rapid screening and investigation of nitrosamine impurities in diverse pharmaceutical formulations. acs.org Functions as an internal standard to ensure accuracy in high-speed chromatographic methods.

Development of High-Throughput Screening Methods for N-Nitrosamines

The need to test a large number of pharmaceutical products and environmental samples has driven the development of high-throughput screening (HTS) methods. These methods are designed to rapidly identify the presence of N-nitrosamines, increasing efficiency and allowing for broader surveillance. news-medical.netojp.gov

One such innovation is Selected Ion Flow Tube Mass Spectrometry (SIFT-MS), which offers a significant throughput advantage over traditional chromatographic methods. news-medical.net SIFT-MS is a direct analysis technique that eliminates the need for time-consuming chromatography steps, providing rapid results for volatile nitrosamines. news-medical.net Other emerging HTS technologies include ambient ionization techniques like Paper Spray Ionization-Mass Spectrometry, which has been explored for the rapid and reliable screening of N-nitrosamine contamination. ojp.gov

Even in these rapid screening applications, maintaining analytical accuracy is paramount. The use of deuterated internal standards remains a critical component. By incorporating standards such as This compound , HTS methods can provide semi-quantitative or quantitative results, making them more reliable for risk assessment and flagging samples that require further investigation with more comprehensive quantitative methods like LC-MS/MS. thermofisher.comnews-medical.net

Expanding the Application of Stable Isotope Labeling in Environmental and Mechanistic Studies

Stable isotope labeling is a powerful methodology that extends beyond its use in analytical quantification; it is a fundamental tool for elucidating the formation pathways and metabolic fate of N-nitrosamines. acs.orgepa.gov By using compounds labeled with stable isotopes like ¹⁵N or deuterium (B1214612) (²H), researchers can trace the journey of molecules through complex chemical and biological systems. acs.orgepa.gov

For instance, studies have utilized ¹⁵N-labeled sodium nitrite (B80452) to react with amines, allowing scientists to monitor the in vivo formation and metabolism of nitrosamines by tracking the labeled nitrogen. epa.gov Similarly, exposing biological systems to deuterium-labeled nitrosamines helps in understanding their metabolic oxidation rates and the formation of DNA adducts, which are critical for mechanistic toxicology studies. mdpi.com These studies provide invaluable data for assessing the risks associated with nitrosamine exposure from environmental sources or endogenous formation. acs.org

In this context, This compound serves as an essential analytical tool. lgcstandards.com While other labeled compounds (e.g., ¹⁵N-nitrosamine precursors) are used to trace reaction pathways, the deuterated standard is employed for the precise quantification of the target nitrosamine in complex environmental matrices (like water or soil) or biological samples (like plasma or tissue extracts). nih.govisotope.com This ensures that the data gathered in mechanistic and environmental fate studies are accurate and reliable.

Integration of Cheminformatics and Machine Learning for N-Nitrosamine Research

Cheminformatics and machine learning (ML) are transforming chemical research by applying computational power to predict molecular properties and analyze vast datasets. frontiersin.orgmdpi.com In the field of N-nitrosamine research, these tools are being integrated to accelerate understanding and risk assessment.

Machine learning algorithms, such as Random Forest and Support Vector Machines, are used to develop Quantitative Structure-Activity Relationship (QSAR) models. mdpi.comnih.gov These models can predict the biological activity or toxicological properties of different N-nitrosamines based on their chemical structure. mdpi.com Furthermore, generative models can be used to design novel chemical structures and predict their properties, aiding in the proactive identification of potentially problematic structures. mdpi.com Cheminformatics tools also help manage and mine large chemical databases, which is crucial for identifying trends in nitrosamine formation or contamination across different manufacturing processes or environmental conditions. neovarsity.org

The success of these in silico models is fundamentally dependent on the quality and volume of the data used to train them. researchgate.net High-quality, accurate analytical data is required to build and validate robust predictive models. Advanced analytical methods that provide this data rely on the use of stable isotope-labeled standards like This compound for generating precise and reliable concentration measurements. thermofisher.com Therefore, this deuterated compound plays a critical, albeit indirect, role in advancing computational research by ensuring the integrity of the underlying empirical data that fuels these powerful predictive tools.

Table 2: Chemical Compound Data for this compound

Property Value
Analyte Name This compound lgcstandards.com
Synonyms N-Isononyl-N-nitrosoisononanamine-d4, N-Nitrosodiisononylamine-d4 lgcstandards.com
CAS Number 1794754-41-8 lgcstandards.com
Unlabeled CAS Number 643014-99-7 lgcstandards.comscbt.com
Molecular Formula C₁₈H₃₄D₄N₂O lgcstandards.comscbt.com
Molecular Weight 302.53 lgcstandards.comscbt.com
Isotope Label Type Deuterium lgcstandards.com
Chemical Structure (SMILES) [2H]C([2H])(CCCCCC(C)C)N(C([2H])([2H])CCCCCC(C)C)N=O lgcstandards.com

Q & A

What analytical methods are recommended for detecting N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 in complex matrices (e.g., pharmaceuticals, food)?

Level : Basic
Answer :
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution accurate mass spectrometry (HRAM) is recommended for trace-level detection. Key validation parameters include sensitivity (LOD/LOQ < 1 ppb), selectivity (distinguishing from co-eluting compounds like DMF), and robustness against matrix effects . The European Medicines Agency (EMA) mandates MS/MS or HRAM systems to minimize false positives and ensure specificity for nitrosamines in pharmaceuticals . For food matrices, extraction protocols involving solid-phase extraction (SPE) or QuEChERS are advised to reduce interference .

How can researchers ensure the stability of this compound during long-term storage?

Level : Basic
Answer :
Stability is contingent on storage conditions:

  • Temperature : Store at ≤ -20°C to prevent thermal degradation.
  • Light : Protect from UV exposure using amber vials.
  • Purity Monitoring : Regular HPLC analysis (>95% purity) is critical, as decomposition can yield secondary amines susceptible to nitrosation . EMA guidelines emphasize stability studies under accelerated conditions (e.g., 40°C/75% RH for 6 months) to predict shelf-life .

What experimental designs are optimal for studying the formation pathways of deuterated nitrosamines like this compound?

Level : Advanced
Answer :
Controlled experiments should:

  • Vary Reaction Parameters : pH (acidic vs. neutral), temperature (20–60°C), and nitrosating agents (NaNO₂, NO gas).
  • Use Isotopic Labeling : Deuterated precursors (e.g., D4-labeled amines) enable tracing reaction pathways via isotopic patterns in HRMS .
  • Structural Analysis : NMR (¹H/¹³C) and HRMS confirm nitrosamine identity and quantify deuterium retention .
  • Kinetic Modeling : Monitor time-dependent formation rates to identify rate-limiting steps .

How can discrepancies in nitrosamine quantification between LC-MS and GC-MS platforms be resolved?

Level : Advanced
Answer :
Discrepancies arise from ionization efficiency, matrix effects, or derivatization requirements (GC-MS). Strategies include:

  • Cross-Validation : Analyze identical samples on both platforms using deuterated internal standards (e.g., N-Nitrosodiethylamine-d10) .
  • Matrix-Matched Calibration : Prepare standards in the same matrix as samples to account for suppression/enhancement .
  • Interlaboratory Comparisons : Align protocols with pharmacopeial methods (e.g., European Pharmacopoeia Chapter 2.5.42) .

What strategies mitigate N-nitrosamine formation in formulations containing secondary amines?

Level : Advanced
Answer :

  • Scavengers : Add ascorbic acid or α-tocopherol to quench nitrosating agents .
  • Process Control : Avoid nitrite-containing excipients and minimize high-temperature steps during manufacturing .
  • Raw Material Screening : Test amines for nitrosamine precursors (e.g., tertiary amines prone to degradation) .
  • Packaging : Use nitrocellulose-free blister materials to prevent leaching of nitrosation catalysts .

What are critical parameters for validating analytical methods targeting trace deuterated nitrosamines?

Level : Basic
Answer :
Per ICH Q2(R1):

  • Linearity : R² ≥ 0.99 over 0.1–10 ppb.
  • Accuracy/Precision : ±20% recovery and ≤15% RSD .
  • Specificity : Resolve peaks from structural analogs (e.g., N-Nitrosoethylmethylamine vs. N-Nitrosodiethylamine) .
  • Robustness : Test column type (C18 vs. HILIC) and mobile phase pH variations .

How does isotopic labeling (D4) aid in tracing environmental or metabolic pathways of nitrosamines?

Level : Advanced
Answer :
Deuterium labeling:

  • Tracks Degradation : LC-HRMS distinguishes parent compounds from metabolites via mass shifts (e.g., +4 Da for D4-labeled species) .
  • Quantifies Bioaccumulation : Isotope dilution MS improves accuracy in biological matrices (e.g., liver tissue) .
  • Elucidates Mechanisms : Stable isotopes reveal whether nitrosation occurs via endogenous (e.g., gut microbiota) or exogenous pathways .

How should researchers address regulatory limits for nitrosamines in multi-component products?

Level : Advanced
Answer :
EMA’s flexible approach requires:

  • Individual Limits : ≤1 ppm for each nitrosamine (e.g., this compound).
  • Total Nitrosamines : ≤3 ppm cumulative .
  • Justification : Provide structural rationale (e.g., steric hindrance in branched amines reducing carcinogenicity) and synthetic feasibility data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.